molecular formula C9H17NO2 B2928602 1,9-Dioxaspiro[5.5]undecan-5-amine CAS No. 2260933-10-4

1,9-Dioxaspiro[5.5]undecan-5-amine

Cat. No.: B2928602
CAS No.: 2260933-10-4
M. Wt: 171.24
InChI Key: NXLRGDXXDFJRDG-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[55]undecan-5-amine is a chemical compound with the molecular formula C₉H₁₇NO₂ It is characterized by a spiro structure, which means that two rings are connected through a single atom

Scientific Research Applications

1,9-Dioxaspiro[5.5]undecan-5-amine has several applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dioxaspiro[5.5]undecan-5-amine typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a suitable diol with an amine under acidic or basic conditions to form the spiro compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature may vary depending on the specific reagents used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxaspiro[5.5]undecan-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Mechanism of Action

The mechanism of action of 1,9-Dioxaspiro[5.5]undecan-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The spiro structure may also contribute to its unique binding properties and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Dioxaspiro[5.5]undecan-5-amine is unique due to its specific spiro structure and the position of the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLRGDXXDFJRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCOCC2)OC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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